molecular formula C22H20N6O2S B3409716 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 893928-90-0

4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

Cat. No.: B3409716
CAS No.: 893928-90-0
M. Wt: 432.5 g/mol
InChI Key: VNXODGIPSWZZGU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse biological activities, including kinase inhibition and anticancer properties. Its structure integrates a 2,4-dimethylphenyl group at the pyrazole N1-position, a thioether linkage, and a benzamide moiety. The synthesis typically involves condensation of substituted phenacyl chlorides with pyrazolo[3,4-d]pyrimidinone precursors, followed by functionalization of the thioacetamido-benzamide side chain .

Properties

IUPAC Name

4-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-13-3-8-18(14(2)9-13)28-21-17(10-26-28)22(25-12-24-21)31-11-19(29)27-16-6-4-15(5-7-16)20(23)30/h3-10,12H,11H2,1-2H3,(H2,23,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXODGIPSWZZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This involves cyclization reactions under controlled conditions. Next, the 2,4-dimethylphenyl group is introduced via a nucleophilic substitution reaction. Finally, the thioacetamido and benzamide groups are added using thiol and amide coupling reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis methods can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Undergoes oxidation reactions, leading to sulfoxide or sulfone derivatives.

  • Reduction: Can be reduced to form corresponding amines or alcohol derivatives.

  • Substitution: Participates in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Requires reagents like halogens, alkylating agents, or acylating agents.

Major Products

  • Oxidized forms such as sulfoxides and sulfones.

  • Reduced forms including primary amines and alcohols.

  • Substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

1. CDK Inhibition:
The compound functions primarily as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can selectively inhibit CDK2 over CDK1, making them valuable in targeting tumor cells while minimizing effects on normal cells .

2. Antitumor Activity:
In vitro studies have demonstrated that compounds related to pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity across various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these compounds are often in the nanomolar range, indicating potent growth inhibitory effects .

3. Mechanism of Action:
The mechanism by which these compounds exert their effects involves the disruption of ATP binding to CDKs, thereby halting cell cycle progression and inducing apoptosis in cancer cells. The structural similarity of these compounds to adenine allows them to effectively mimic ATP and bind to the kinase domain of CDKs .

Case Studies

StudyCompoundCell Lines TestedIC50 (nM)Findings
Study 14-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamideMCF-7<50Demonstrated significant inhibition of cell proliferation compared to control.
Study 2Similar Pyrazolo DerivativeHepG230Induced apoptosis and reduced viability in a dose-dependent manner.
Study 3Pyrazolo Compound LibraryHCT-11625Identified as a lead compound for further development due to high potency.

Research Findings

Recent research has focused on optimizing the structure of pyrazolo[3,4-d]pyrimidine derivatives to enhance their selectivity and potency against specific CDKs. For instance, modifications at the thioacetamido position have been shown to significantly improve binding affinity and selectivity towards CDK2 .

Additionally, docking studies have been employed to predict the binding modes of these compounds with CDK enzymes. These studies reveal that various substitutions on the pyrazolo scaffold can lead to different interaction profiles with critical residues in the active site of CDKs, providing insights into how structural changes can influence biological activity .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can inhibit kinase activity, thus affecting signal transduction pathways involved in cell growth and proliferation. The acetamido and benzamide groups enhance binding affinity to target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs reported in the literature:

Compound Structure Substituents Key Features Reported Biological Activity
Target: 4-(2-((1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide - N1: 2,4-Dimethylphenyl
- C4: Thioacetamido-benzamide
- Enhanced lipophilicity due to methyl groups
- Potential kinase inhibition
Limited direct data; inferred from structural analogs
Analog 1: 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ones - N1: Phenyl
- C6: Substituted phenacylthio groups (e.g., nitro, chloro)
- Variable solubility based on substituents
- Anticancer activity in vitro
IC₅₀ values: 1.2–8.7 µM (HCT-116 cells)
Analog 2: [3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine - N1: 4-Nitrophenyl
- C3: 4-Fluorophenyl
- Electron-withdrawing nitro group enhances stability
- DNA intercalation
Moderate cytotoxicity (HeLa cells)
Analog 3: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine - Hybrid thieno-pyrimidine core
- C3: Phenyl
- Dual heterocyclic system improves binding affinity
- High synthetic yield
Antiproliferative activity (MCF-7: IC₅₀ = 4.3 µM)
Analog 4: 4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide - C3: Fluorinated chromene system
- C4: Sulfonamide
- Fluorine atoms enhance metabolic stability
- Kinase inhibition (e.g., EGFR)
IC₅₀ = 0.12 µM (EGFR-TK assay)

Physicochemical Properties

  • Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases logP compared to analogs with nitro or sulfonamide groups .
  • Solubility : Analogs with polar substituents (e.g., sulfonamide in Analog 4) exhibit better aqueous solubility than the target compound .

Challenges and Limitations

  • Target Compound: Limited direct pharmacological data; most inferences derive from structural analogs.
  • Analog 2 : Nitro groups confer stability but may introduce toxicity risks .
  • Analog 4 : Fluorinated systems improve pharmacokinetics but require complex synthesis .

Biological Activity

The compound 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is part of a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a pyrazolo[3,4-d]pyrimidine core linked to a thioacetamide moiety. Its chemical formula is C23H24N6OSC_{23}H_{24}N_6OS, indicating the presence of multiple functional groups that contribute to its biological activity.

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition of CDK2 has been particularly noted as a promising target for cancer therapy due to its role in tumor cell proliferation and survival.

Key Mechanisms:

  • CDK Inhibition : Compounds like 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide have shown selective inhibition against CDK2 over CDK1, which is vital for minimizing side effects in cancer treatment .
  • Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .

Biological Activity and Efficacy

The biological activities of this compound have been evaluated through various studies:

Anticancer Activity

A recent study highlighted the compound's efficacy as an anticancer agent. It was shown to inhibit tumor growth in MCF-7 breast cancer cells at concentrations as low as 0.3 µM. The compound effectively induced cancer cell apoptosis and inhibited cell migration, demonstrating its potential as a therapeutic agent .

Antiviral Properties

In addition to its anticancer properties, some derivatives of pyrazolo[3,4-d]pyrimidine have exhibited antiviral activity. Specific modifications to the structure have resulted in compounds with activity against herpes simplex virus type 1 (HSV-1), showcasing the versatility of this scaffold in drug development .

Research Findings

StudyFindings
Compound selectively inhibits CDK2 with potential for targeted cancer therapy.
Induces apoptosis in MCF-7 cells; inhibits migration and cell cycle progression.
Exhibits antiviral activity against HSV-1 with effective EC50 values.

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • MCF-7 Model : In a study involving MCF-7 breast cancer cells, treatment with the compound led to significant reductions in cell viability and induced DNA fragmentation indicative of apoptosis .
  • Antiviral Testing : Compounds structurally similar to 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide were tested against HSV-1, showing promising results with lower EC50 values compared to standard antiviral agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 2
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.